molecular formula C15H17NO4S B14360246 (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid CAS No. 92343-89-0

(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid

Cat. No.: B14360246
CAS No.: 92343-89-0
M. Wt: 307.4 g/mol
InChI Key: ZTYURBPPZDJPKW-SMEJFCCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid typically involves multiple steps, including the formation of key intermediatesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

(2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
  • (2R)-2-amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid

Uniqueness

Compared to similar compounds, (2R)-2-acetamido-3-(((1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl)propanoic acid stands out due to its unique combination of functional groups and chiral centers. This uniqueness makes it particularly useful for specific applications in research and industry .

Properties

CAS No.

92343-89-0

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1

InChI Key

ZTYURBPPZDJPKW-SMEJFCCLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS[C@H]1C(C=CC2=CC=CC=C12)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.